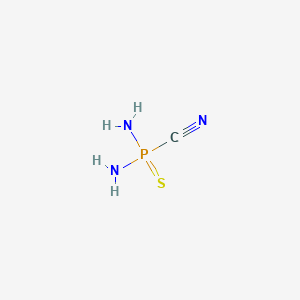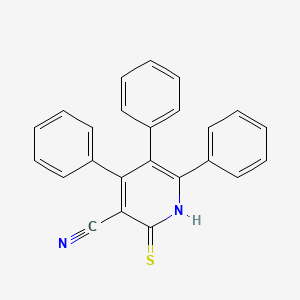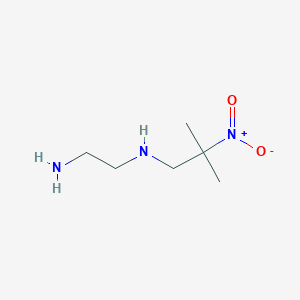
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is an organic compound with a complex structure that includes both amine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Nitrogen oxides such as NO2 or NO.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine compounds.
Scientific Research Applications
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds and interact with other molecules. These interactions can affect biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N-methyl-
- 1,2-Ethanediamine, N-ethyl-N’-methyl-
- 1,2-Dimethylethylenediamine
Uniqueness
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of both amine and nitro functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
111986-97-1 |
|---|---|
Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N'-(2-methyl-2-nitropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2,9(10)11)5-8-4-3-7/h8H,3-5,7H2,1-2H3 |
InChI Key |
IQWOALQXZHYQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


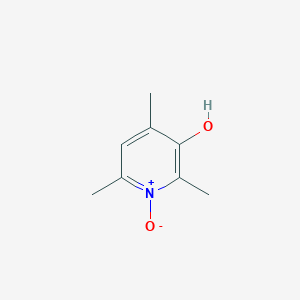
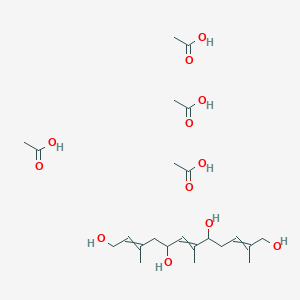
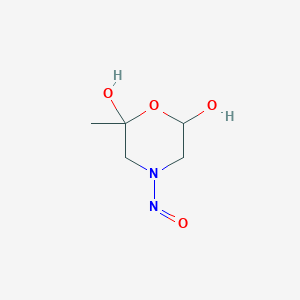
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)

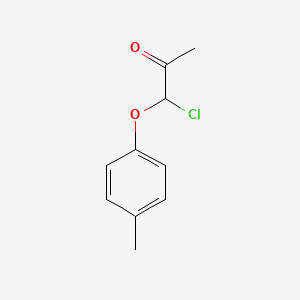
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

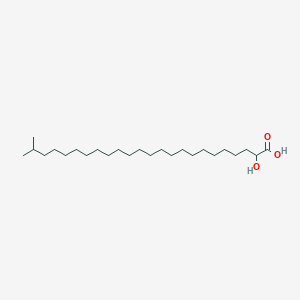
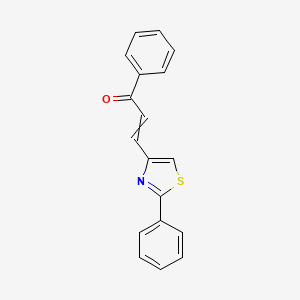
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
